5-叔丁基-1-甲基-1H-吡唑-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

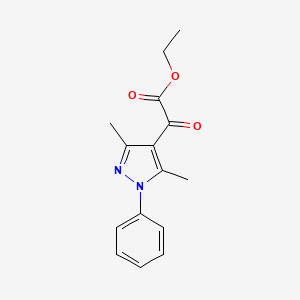

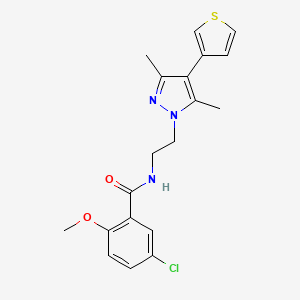

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H14N2O2 . It is a solid substance and is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . It protects DAO cells from oxidative stress induced by D-Serine .

Synthesis Analysis

The synthesis of pyrazoles, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction offers mild conditions, broad substrate scope, and excellent functional group tolerance .Molecular Structure Analysis

The molecular structure of 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring substituted with a tert-butyl group at the 5-position and a methyl group at the 1-position . The pyrazole ring is also attached to a carboxylic acid group .Chemical Reactions Analysis

Pyrazoles, including 5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

5-tert-butyl-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance . It has a molecular weight of 182.22 g/mol . The compound should be stored in a dry room at normal temperature .科学研究应用

多克合成和氟烷基取代

一项研究展示了叔丁基 3-(甲基氨基)丁-2-烯酸酯与氟代乙酸酐的酰化反应,导致多克规模的氟代吡唑-4-甲酸的合成。此过程强调了该化合物在为进一步的化学和制药应用创造氟代类似物方面的潜力 (Iminov 等人,2015).

Ugi 反应和可转换试剂效用

另一个应用涉及在叔丁基异氰化物和 5-取代-1H-吡唑-3-甲酸与醛和胺的 Ugi 多组分反应 (MCR) 中使用叔丁基酰胺。这展示了该化合物在通过微波辐射环化成二氢吡唑并 [1,5-a] 吡嗪-4,7-二酮中生成多种化学结构中的作用,突出了杂环化合物的全新途径 (Nikulnikov 等人,2009).

新型合成路线和中间体效用

研究还包括开发 5-氨基-3-芳基-1-(叔丁基)-1H-吡唑-4-甲酰胺的新型合成路线,表明该化合物作为进一步化学转化的中间体的多功能性。此方法允许更有效地合成所需的甲酰胺,展示了其在有机合成工艺中的重要性 (Bobko 等人,2012).

抗肿瘤剂合成

该化合物已被用于合成新型甲基 1-(5-叔丁基-1H-吡唑-3-基)-2-(芳基)-1H-苯并 [d] 咪唑-5-甲酸酯作为潜在的抗肿瘤剂。此研究强调了其在药物化学中的重要性,尤其是在开发新的癌症疗法中 (Abonía 等人,2011).

配位络合物和材料科学

此外,该化合物的衍生物因其与铜离子(如 Cu(II) 和 Co(II))的配位和结晶特性而被探索,导致单核螯合物络合物的形成。此类研究突出了其在材料科学中的潜在应用,尤其是在合成具有独特结构和功能特性的配位聚合物中 (Radi 等人,2015).

作用机制

安全和危害

The compound is classified under GHS07 for safety . It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and avoiding dust formation .

属性

IUPAC Name |

5-tert-butyl-1-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(8(12)13)10-11(7)4/h5H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQUOPWLXUSFKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2640915.png)

![2-cyclohexyl-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2640916.png)

![5-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2640919.png)

![N-(5-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2640923.png)

![1-[(3-methylbenzyl)oxy]-1H-imidazole](/img/structure/B2640925.png)

![(4-propylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2640932.png)

![2-{5-[(1-Carboxy-1-methylethyl)carbamoyl] pentanamido}-2-methylpropanoic acid](/img/structure/B2640936.png)